molecular formula C15H13NO4S B11414690 methyl 4-(thiophen-2-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(thiophen-2-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11414690
M. Wt: 303.3 g/mol
InChI Key: GZKPEBMQCIPZGK-UHFFFAOYSA-N
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Description

Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines and thiophene derivatives. This compound is characterized by the presence of a thiophene ring, a benzoxazine ring, and a methyl ester group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 2-aminophenol, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzoxazine ring may also contribute to the compound’s biological effects by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of the compound.

    2-Aminophenol: Another precursor used in the synthesis.

    Thiophene derivatives: Such as thiophene sulfoxides and sulfones.

Uniqueness

Methyl 4-(thiophene-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combined structural features of thiophene and benzoxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

methyl 4-(thiophene-2-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C15H13NO4S/c1-19-15(18)12-9-16(14(17)13-7-4-8-21-13)10-5-2-3-6-11(10)20-12/h2-8,12H,9H2,1H3

InChI Key

GZKPEBMQCIPZGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CS3

Origin of Product

United States

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